molecular formula C19H17N3O2 B2812006 N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide CAS No. 1396851-80-1

N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide

Cat. No.: B2812006
CAS No.: 1396851-80-1
M. Wt: 319.364
InChI Key: RSHRGAZWBFDWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-phenylacetamide (CAS 1396851-80-1) is a chemical compound offered for research and development purposes. This compound has a molecular formula of C19H17N3O2 and a molecular weight of 319.36 . It is provided with a high purity level of 98% and requires storage at 2-8°C to ensure stability . The molecular structure of this compound, which features a pyrimidine ring core, is analogous to other researched compounds that incorporate acetamide and benzyloxy motifs; such structures are often explored in medicinal chemistry for their potential biological activities . Researchers are investigating these and similar compounds primarily in preclinical settings for various applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-phenyl-N-(6-phenylmethoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(11-15-7-3-1-4-8-15)22-17-12-19(21-14-20-17)24-13-16-9-5-2-6-10-16/h1-10,12,14H,11,13H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHRGAZWBFDWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amidine and a ketone or aldehyde.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

    Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety can be attached via an amide bond formation reaction, typically using phenylacetic acid or its derivatives and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide is in cancer treatment. Research has shown that compounds with similar structures can inhibit specific kinases associated with cancer cell proliferation. For instance, the inhibition of the PIP4K enzyme has been linked to the suppression of various cancers, including lung, breast, and melanoma .

Case Studies

  • Inhibition of Kinase Activity : The compound has been studied for its ability to selectively inhibit PIP4K2, which is implicated in tumor growth and metastasis. This selectivity is crucial for minimizing side effects associated with traditional chemotherapies .
  • Proliferative Disease Treatment : The compound has demonstrated efficacy against proliferative diseases, suggesting its potential as a therapeutic agent for various cancers characterized by aberrant kinase activity .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of pyrimidine compounds exhibit antifungal and antibacterial activities. The structural features of this compound may enhance its effectiveness against resistant strains of bacteria and fungi .

Case Studies

  • Antifungal Activity : Studies have demonstrated that modifications to the pyrimidine structure can lead to increased antifungal activity against common pathogens .
  • Resistance Mechanisms : The emergence of drug-resistant bacteria necessitates new antimicrobial agents. Compounds similar to this compound have been evaluated for their ability to overcome resistance mechanisms seen in pathogens like MRSA .

Inflammatory Disease Treatment

The anti-inflammatory properties of compounds related to this compound have been explored in various studies. These compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Studies

  • Modulation of Inflammatory Responses : Research indicates that similar pyrimidine derivatives can inhibit inflammatory cytokines, providing a basis for their use in treating chronic inflammatory conditions .

Drug Development and Screening

The compound serves as a scaffold for drug development, particularly in screening libraries for novel therapeutics targeting specific diseases. The ability to modify its structure allows researchers to optimize pharmacological properties and enhance efficacy against targeted biological pathways .

Case Studies

  • Library Screening : The compound's structure has been utilized in screening assays to identify new inhibitors for various kinases involved in disease progression, showcasing its versatility as a lead compound in drug discovery .

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. Techniques such as Vilsmeier-Haack reactions have been employed to synthesize these compounds efficiently, allowing for extensive structure-activity relationship studies .

Synthesis Overview

MethodologyDescriptionReference
Vilsmeier-HaackA method used for synthesizing pyrimidine derivatives
Coupling ReactionsEmployed to attach benzyloxy and phenyl groups

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit protein kinases, which are essential for cell signaling and growth . The benzyloxy and phenylacetamide groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrimidine Core

The following table compares key structural and functional differences between N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide and related analogs:

Compound Name Pyrimidine Substituents (Position) Amide Substituent Biological Relevance (If Available) Source
This compound 6-(Benzyloxy), 4-(phenylacetamide) 2-Phenylacetamide Undocumented in evidence Target
UK pyr 32 (N-(6-(phenylamino)pyrimidin-4-yl)acetamide) 6-(Phenylamino), 4-(acetamide) Acetamide Anti-tuberculosis activity (MIC: 32 µg/mL) [1]
UK pyr 35 (N-(6-(phenylamino)pyrimidin-4-yl)propionamide) 6-(Phenylamino), 4-(propionamide) Propionamide Anti-tuberculosis activity (MIC: 35 µg/mL) [1]
2-(6-(2,4-Dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4h) 6-(2,4-Dimethoxyphenyl), 4-(3,4-dimethoxyphenyl) 2-Amino-N-phenylacetamide Antimicrobial properties (IC₅₀: ~50 µM) [6]
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide 5-(2-n-Butyl-4-hydroxy-6-methyl) N,N-Dimethylacetamide Synthetic intermediate for pharmaceuticals [3]

Key Observations :

Methoxy groups in compound 4h () likely increase solubility but reduce steric bulk compared to benzyloxy, which could influence target binding specificity [6].

Amide Variations :

  • The 2-phenylacetamide in the target compound introduces a larger aromatic substituent compared to the simpler acetamide (UK pyr 32) or propionamide (UK pyr 35). This may alter binding affinity to enzymes like those involved in tuberculosis (e.g., InhA or KatG) [1].

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzyloxy group and an acetamide moiety linked to a phenyl group. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, while the benzyloxy and phenyl groups enhance binding affinity and specificity. This interaction may modulate various cellular pathways, contributing to its pharmacological effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Effect Reference
AntibacterialVarious bacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
AntiviralHCV replicationInhibition of viral replication
Enzyme inhibitionDihydrofolate reductaseCompetitive inhibition

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of phenylacetamide derivatives, including this compound. The compound exhibited promising antibacterial activity against several strains, demonstrating potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : Research indicated that derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines. The presence of the benzyloxy group significantly enhanced the anticancer activity by improving lipophilicity and facilitating better cellular uptake .
  • Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibited HCV replication in cell-based assays. This suggests its potential as a therapeutic agent against hepatitis C virus infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl or pyrimidine rings can significantly alter the biological activity of this class of compounds. For instance, the introduction of electron-donating groups on the phenyl ring tends to enhance antibacterial and anticancer properties, while substitutions on the pyrimidine ring can affect enzyme binding affinity .

Q & A

Q. What are the key synthetic strategies for preparing N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including substitution, reduction, and condensation. For example:
  • Substitution reactions : Alkaline conditions facilitate nucleophilic displacement, as seen in analogous pyrimidine derivatives (e.g., substitution of fluoronitrobenzene with alcohols under basic conditions) .
  • Condensation : Use of condensing agents like carbodiimides or activating agents (e.g., HATU) to couple intermediates such as aniline derivatives with acetamide precursors .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, with temperature control (e.g., 0–60°C) to prevent decomposition .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on:
  • Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography : HPLC or TLC for purity assessment, with mobile phases like ethyl acetate/hexane mixtures .
  • Elemental analysis : Quantification of C, H, N content to validate molecular composition .
  • Crystallography : X-ray diffraction (using tools like the CCP4 suite) resolves 3D structure and bond geometries .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst screening : Evaluate bases like potassium carbonate or sodium hydride for substitution steps, as these enhance reaction rates in pyrimidine syntheses .
  • Temperature modulation : Gradual heating (e.g., reflux in DMF at 80°C) improves condensation efficiency while minimizing side reactions .
  • Byproduct management : Use of scavengers (e.g., molecular sieves) or purification techniques like column chromatography with gradient elution .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete reduction steps requiring longer reaction times) .

Q. How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?

  • Methodological Answer : SAR studies involve:
  • Functional group variation : Synthesize derivatives with modifications (e.g., replacing benzyloxy with triazole or pyrazole groups) and compare bioactivity .
  • Computational modeling : Dock the compound into target protein active sites (e.g., kinases or enzymes) using software like AutoDock to predict binding affinities .
  • Biological assays : Test against cell lines or enzymatic targets (e.g., antifungal activity assays for pyrimidine analogs) .
  • Data correlation : Tabulate substituent effects on activity (see example below):
Substituent PositionGroup IntroducedBiological Activity (IC₅₀)Reference
6-positionTriazoleEnhanced antifungal
Pyrimidine ringChlorophenylIncreased kinase inhibition

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural impurities. Strategies include:
  • Reproducibility checks : Validate protocols across multiple labs using standardized assays (e.g., MTT for cytotoxicity) .
  • Impurity profiling : Use LC-MS to identify and quantify byproducts affecting activity .
  • Target validation : Confirm molecular targets via knock-out models or competitive binding assays (e.g., surface plasmon resonance) .
  • Meta-analysis : Compare datasets with similar compounds (e.g., pyrimidine-acetamide hybrids) to identify trends masked by outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.